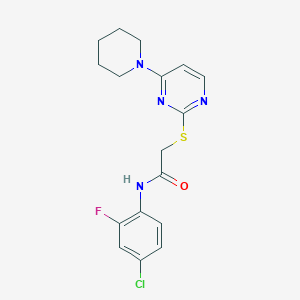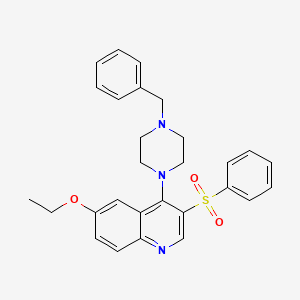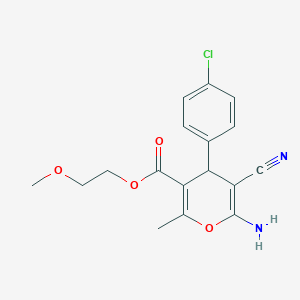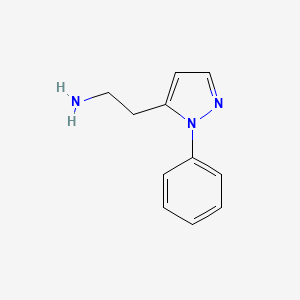
Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzene ring substituted with a carbamoyl group and a cyclopropyl ring with a hydroxymethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the cyclopropyl ring. One common approach is the reaction of cyclopropane with formaldehyde to introduce the hydroxymethyl group, followed by further functionalization to introduce the carbamoyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process would likely include purification steps to remove any by-products and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various organic reactions.
Biology: In biological research, Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations. Its biological activity may be explored for therapeutic purposes.
Industry: In the industrial sector, this compound could be utilized in the production of specialty chemicals, coatings, or other materials requiring specific chemical properties.
Wirkmechanismus
The mechanism by which Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-((1-(hydroxymethyl)cyclopropyl)carbamoyl)benzoate
Methyl 4-((1-(hydroxymethyl)cyclopropyl)methyl)benzoate
Methyl 4-((1-(hydroxymethyl)cyclopropyl)carbamate)
Uniqueness: Methyl 4-(((1-(hydroxymethyl)cyclopropyl)methyl)carbamoyl)benzoate stands out due to its specific substitution pattern on the benzene ring and the presence of the hydroxymethyl group on the cyclopropyl ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 4-[[1-(hydroxymethyl)cyclopropyl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-19-13(18)11-4-2-10(3-5-11)12(17)15-8-14(9-16)6-7-14/h2-5,16H,6-9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZNHAFEJIKOEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline](/img/structure/B2865975.png)
![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)

![3,5-DIMETHOXY-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2865981.png)
![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)
![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)


![N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2865988.png)

![2-[(HYDRAZINECARBONYL)METHYL]-4-METHYL-N-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2865992.png)
